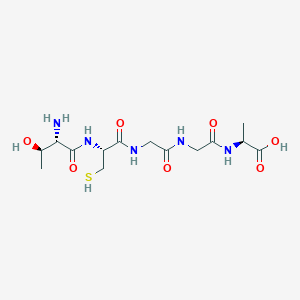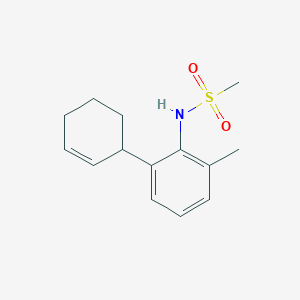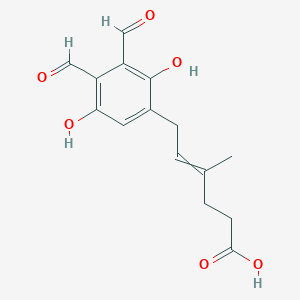
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid is a complex organic compound characterized by its unique structure, which includes both aldehyde and hydroxyl functional groups
Vorbereitungsmethoden
The synthesis of 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core phenyl structure, followed by the introduction of formyl and hydroxyl groups through controlled reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde and hydroxyl groups play a crucial role in these interactions, facilitating the formation of covalent bonds or hydrogen bonds with target molecules. This can lead to the modulation of biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 6-(3,4-Diformyl-2,5-dihydroxyphenyl)hexanoic acid
- 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhexanoic acid
- 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-2-enoic acid
These compounds share some structural similarities but differ in the position and nature of functional groups, which can lead to variations in their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
221322-84-5 |
|---|---|
Molekularformel |
C15H16O6 |
Molekulargewicht |
292.28 g/mol |
IUPAC-Name |
6-(3,4-diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C15H16O6/c1-9(3-5-14(19)20)2-4-10-6-13(18)11(7-16)12(8-17)15(10)21/h2,6-8,18,21H,3-5H2,1H3,(H,19,20) |
InChI-Schlüssel |
NRXFOTGXGQTQGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC(=C(C(=C1O)C=O)C=O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


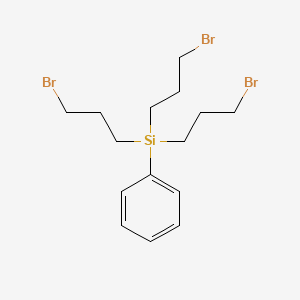
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)
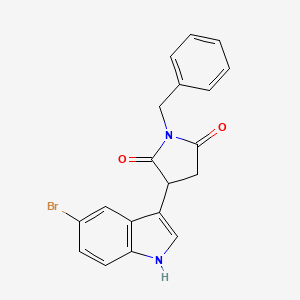

![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
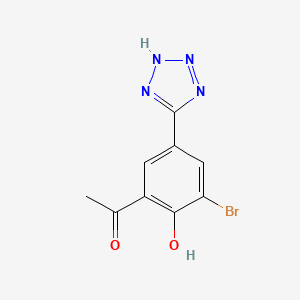
![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)


